

"physicochemical properties of N-ethyl-1-methylpiperidin-3-amine"

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Compound of Interest

Compound Name: *N-ethyl-1-methylpiperidin-3-amine*

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An In-Depth Technical Guide to the Physicochemical Properties of **N-ethyl-1-methylpiperidin-3-amine**

Introduction: Beyond the Structure

In modern drug discovery, the aphorism "structure dictates function" is only the preface to a much more complex story. The biological activity of a potential therapeutic agent is inextricably linked to, and often governed by, its physicochemical properties. These characteristics—subtle yet profound—determine a molecule's journey through the body: its ability to be absorbed, to reach its target, and to be eliminated.^{[1][2][3]} This guide provides a comprehensive analysis of **N-ethyl-1-methylpiperidin-3-amine**, a substituted piperidine derivative, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous pharmaceuticals.^{[4][5]} We will move beyond a mere listing of data points, delving into the causality behind these properties, their interplay, and the established methodologies for their empirical validation. This document is intended for researchers, medicinal chemists, and drug development professionals who require a foundational understanding of this molecule's behavior to inform rational drug design and optimization.

Section 1: Core Molecular and Physicochemical Profile

N-ethyl-1-methylpiperidin-3-amine is a chiral, saturated heterocyclic amine. Its structure features a tertiary amine within the piperidine ring (N-1) and a secondary amine as a

substituent at the 3-position. This dual-basic nature is a central theme of its chemical behavior.

Chemical Structure:

(Structure of **N-ethyl-1-methylpiperidin-3-amine**)

The fundamental physicochemical attributes of a compound serve as the primary inputs for predictive absorption, distribution, metabolism, and excretion (ADME) models and guide initial formulation strategies.^{[6][7]} The key properties for **N-ethyl-1-methylpiperidin-3-amine** are summarized below. Note that while experimental data for this specific molecule is limited, the values presented are robust predictions derived from validated computational models and informed by data from structurally similar analogs.^{[4][8][9]}

Property	Value (Predicted/Calculated)	Significance in Drug Development
IUPAC Name	N-ethyl-1-methylpiperidin-3-amine	Unambiguous chemical identification.
CAS Number	1354018-15-7 ((R)-enantiomer)[10]	Unique registry number for a specific stereoisomer.
Molecular Formula	C ₈ H ₁₈ N ₂	Determines molecular weight and elemental composition.
Molecular Weight	142.24 g/mol	Influences diffusion, size-based clearance, and adherence to "Rule of Five".[2]
pKa ₁ (Piperidine N)	~10.5 - 11.0	Governs ionization of the more basic ring nitrogen; critical for solubility and receptor interaction.
pKa ₂ (Ethylamine N)	~9.0 - 9.5	Governs ionization of the less basic side-chain nitrogen.
logP (Octanol/Water)	~0.8 - 1.2	Measures intrinsic lipophilicity; impacts membrane permeability and protein binding.[11]
Polar Surface Area	~28.0 Å ²	Predictor of membrane permeability, particularly the blood-brain barrier.
Hydrogen Bond Donors	1 (from the secondary amine)	Influences solubility and target binding interactions.
Hydrogen Bond Acceptors	2 (both nitrogen atoms)	Influences solubility and target binding interactions.

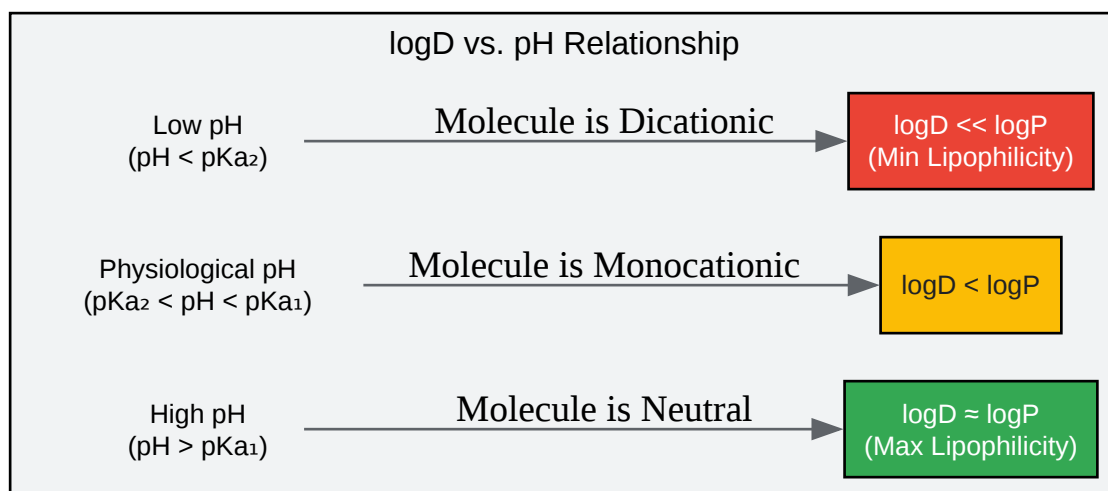
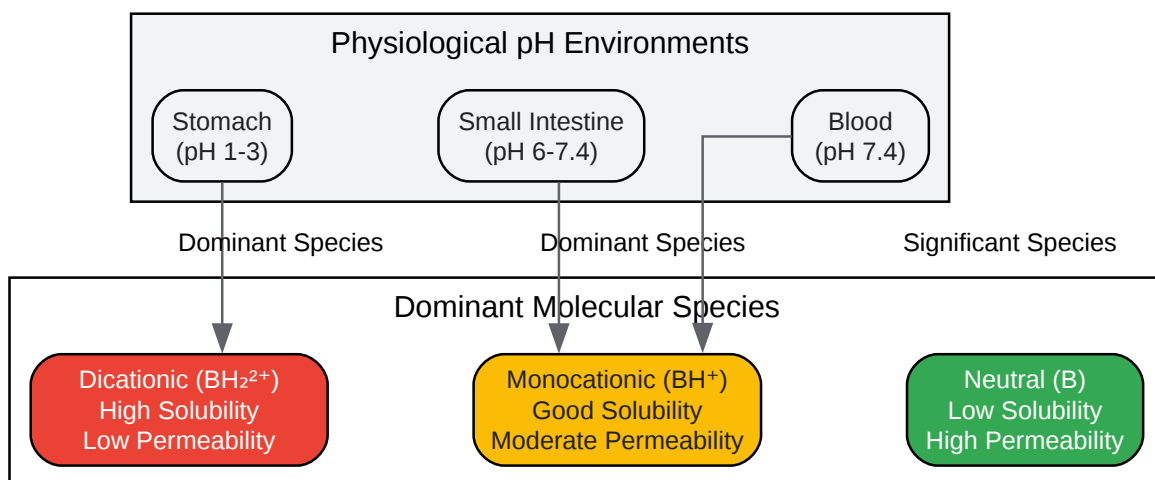
Section 2: The Dichotomy of Ionization (pKa)

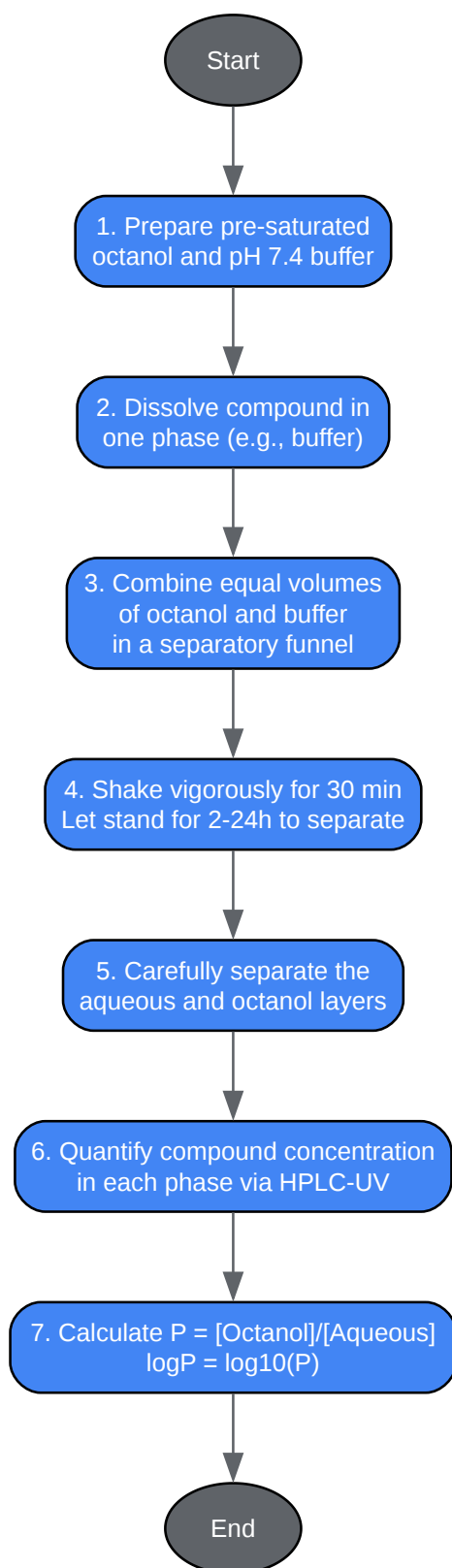
N-ethyl-1-methylpiperidin-3-amine is a dibasic molecule, meaning it can accept two protons. The pKa values define the pH at which 50% of a specific basic center is protonated. The piperidine nitrogen (pKa₁) is the more basic of the two, primarily due to the electron-donating inductive effect of the alkyl groups attached to it. The secondary amine (pKa₂) is less basic.

This dual-basic nature means the molecule can exist in three distinct ionization states depending on the pH of its environment:

- pH < pKa₂: Both nitrogens are protonated (Dicationic form, BH₂²⁺).
- pKa₂ < pH < pKa₁: The more basic piperidine nitrogen is protonated (Monocationic form, BH⁺).
- pH > pKa₁: Both nitrogens are deprotonated (Neutral form, B).

Understanding this distribution is paramount, as the charged state of a molecule dramatically affects its properties. For instance, the highly polar dicationic form will exhibit high aqueous solubility but poor membrane permeability, whereas the neutral form will be more lipophilic and better able to cross cell membranes.[\[12\]](#)





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